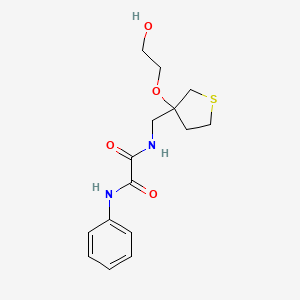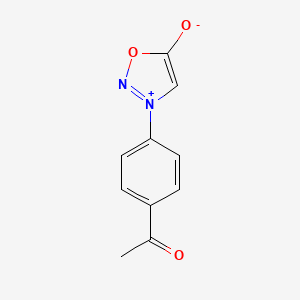
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate, also known as APO, is a heterocyclic compound. It has a molecular weight of 204.19 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 . This indicates that the molecule is composed of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 204.19 .Scientific Research Applications
Anticancer Activity
- A study by Bhosale et al. (2017) focused on the synthesis and anticancer evaluation of oxadiazolium compounds, including 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate. This compound showed promising activity against various human tumor cell lines, indicating its potential in cancer therapy (Bhosale, Deshpande, & Wagh, 2017).
Molecular Structure and Hydrogen Bonding
- A study by Fun et al. (2011) investigated the molecular structure of 4-acetyl-3-(p-anisyl)sydnone, a compound structurally related to 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate. The research provided insights into the planarity of the oxadiazole rings and their dihedral angles, as well as intermolecular hydrogen bonding (Fun, Loh, Nithinchandra, & Kalluraya, 2011).
Antimicrobial Activity
- Latthe et al. (2005) explored the transformation reactions of sydnones, including the production of oxime, hydrazone, and dibromo derivatives. Some of these compounds exhibited significant antimicrobial activity, highlighting their potential in this area (Latthe, Kamble, & Badami, 2005).
- Joshi and Parikh (2013) synthesized chalcone derivatives containing 1,3,4-oxadiazole as novel antimicrobial agents. These derivatives showed efficacy against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Coordination Polymers and Luminescence
- Dong et al. (2006) designed coordination polymers using an oxadiazole ligand, demonstrating various structural forms and luminescence properties. This study contributes to the understanding of ligand isomerism and the templating effect of polyatomic anions and solvent intermediates (Dong, Xu, Ma, & Huang, 2006).
Future Directions
Properties
IUPAC Name |
3-(4-acetylphenyl)oxadiazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBSHQXAKMRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)
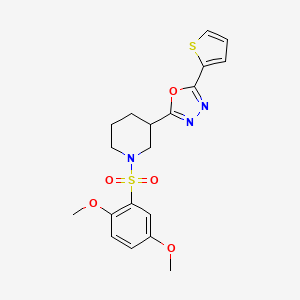
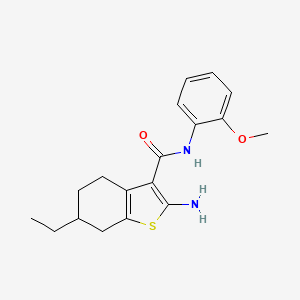
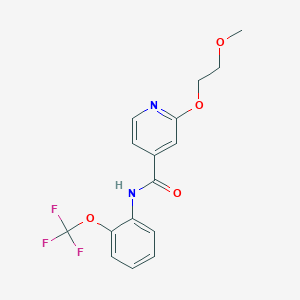


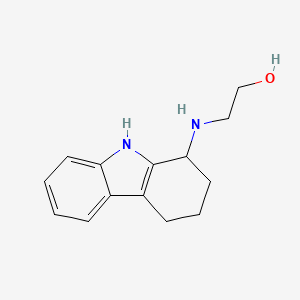
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)
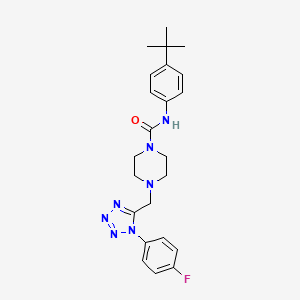
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)
